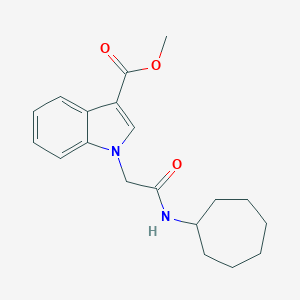![molecular formula C19H18BrN3O B480974 5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B480974.png)
5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps. One common approach starts with the synthesis of 5-bromo-2-methoxyphenol, which is achieved through acetylation of o-methoxyphenol followed by bromination and deacetylation . The next steps involve the formation of the pyrazoloquinazoline core through cyclization reactions under specific conditions, often using solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives .
Scientific Research Applications
5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological assays to investigate its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline Derivatives: Other quinazoline derivatives, such as erlotinib and gefitinib, are well-known for their anticancer properties.
Uniqueness
What sets 5-(5-BROMO-2-METHOXYPHENYL)-2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct pharmacological profiles. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18BrN3O |
|---|---|
Molecular Weight |
384.3g/mol |
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H18BrN3O/c1-11-4-6-16-14(8-11)17-9-12(2)22-23(17)19(21-16)15-10-13(20)5-7-18(15)24-3/h4-10,19,21H,1-3H3 |
InChI Key |
BCYDNGZETYONBH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=CC(=C4)Br)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-5-{[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480941.png)

![3-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL](/img/structure/B480955.png)
![5-[1,1'-Biphenyl]-4-yl-2,7-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B480956.png)
![5-(DIETHYLAMINO)-2-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENOL](/img/structure/B480959.png)
![5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B480960.png)
![2,7-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B480961.png)
![5-[2-(Benzyloxy)-1-naphthyl]-2,7-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B480964.png)
![3-Bromobenzyl 1-(2,7-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2-naphthyl ether](/img/structure/B480966.png)
![5-(4-Isopropylphenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B480967.png)
![2,7,9-TRIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B480968.png)
![5-(4-Ethoxy-1-naphthyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B480969.png)
![3-Methoxy-4-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B480970.png)
